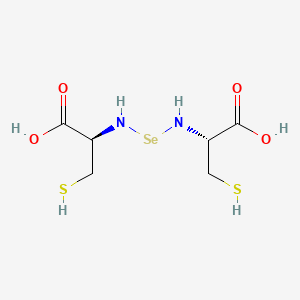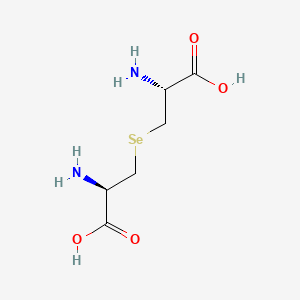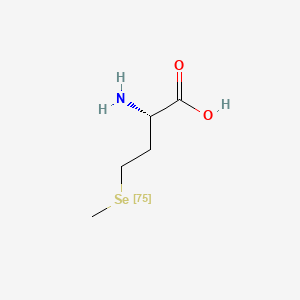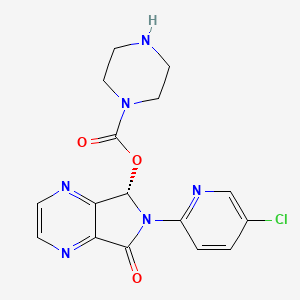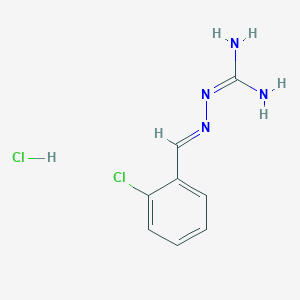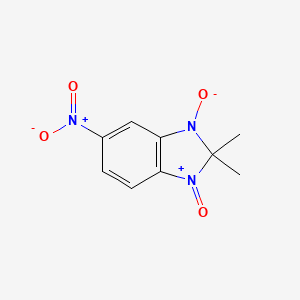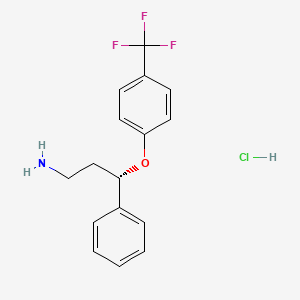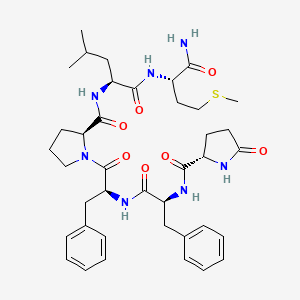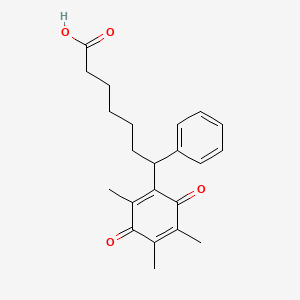
Scutellarine
Vue d'ensemble
Description
La scutellarine est un composé flavonoïde naturel que l'on trouve principalement dans des plantes telles que la Scutellaria baicalensis et l'Erigeron breviscapus . Elle est connue pour sa large gamme d'activités pharmacologiques, notamment des effets anti-inflammatoires, antioxydants, cardioprotecteurs, antidiabétiques, neuroprotecteurs, anticancéreux et antimicrobiens . La this compound est traditionnellement utilisée en médecine chinoise pour traiter diverses affections, en particulier les maladies cardiovasculaires et neurodégénératives .
Applications De Recherche Scientifique
Scutellarin has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Scutellarin, a natural flavonoid, has been found to interact with several targets. One of its primary targets is TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells . It also targets BCL2, BAX, and fine cYTC to inhibit apoptosis and treat diabetes-induced endothelial cell damage . Additionally, it interacts with CD36, IL-1β, LC3, NQO1, and ox-LDL .
Mode of Action
Scutellarin’s mode of action involves its interaction with these targets, leading to various changes. For instance, it binds to TNFR2 in tumor-associated regulatory T cells, contributing to its antitumor action . It also reduces the expression of BCL2, BAX, and fine cYTC, thereby inhibiting apoptosis and treating diabetes-induced endothelial cell damage .
Biochemical Pathways
Scutellarin affects several biochemical pathways. It modulates the transforming growth factor-β1 (TGF-β1) signaling pathway , as well as its interaction with the extracellular signal-regulated kinase (Erk) and Wnt/β-catenin pathways . It also regulates the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .
Pharmacokinetics
Scutellarin has low solubility, poor oral absorption, and low bioavailability . The absolute bioavailability of scutellarein, the aglycone of scutellarin, was found to be 7.0% after oral administration . A large amount of ingested scutellarin is metabolized into scutellarein in the gastrointestinal tract and then excreted with the feces, leading to the extremely low oral bioavailability of scutellarin .
Result of Action
The molecular and cellular effects of scutellarin’s action are diverse. It has beneficial effects against cardiovascular and cerebrovascular diseases, anti-tumor, anti-inflammatory, anti-oxidation, anti-virus, treatment of metabolic diseases, and protection of kidney . It also ameliorates various features of diabetic nephropathy in vivo, including proteinuria, glomerular expansion, mesangial matrix accumulation, renal fibrosis, and podocyte injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of scutellarin. Acidic conditions contribute to the stabilization of scutellarin in solution . The gender differences of pharmacokinetic parameters of scutellarin and scutellarein are due to the higher clearance and lower absorption in male rats .
Safety and Hazards
Scutellarin is slightly toxic or non-toxic natural small-molecule flavone compound with good effects against cardiovascular and cerebrovascular diseases, anti-tumor, anti-insulin resistance, anti-virus, anti-diabetic complications, anti-Alzheimer’s disease, liver and renal protection, with a complex mechanism of action involving numerous . According to a safety data sheet, it is considered non-hazardous under the 2012 OSHA Hazard Communication Standard .
Orientations Futures
Despite the many studies done on scutellarin, investigations on its anticancer, antiviral, and organ protective activities have yet to be fully explored, hinting future studies to be focused in these areas . More robust clinical studies and cross-border collaborations are thus highly recommended to validate its therapeutic potential and promote its global applications .
Analyse Biochimique
Biochemical Properties
Scutellarin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the hOATP1B3- and rOATP1B2-mediated transport of rosuvastatin . It also has a favorable therapeutic effect on diabetes-induced endothelial cell damage and retinopathy .
Cellular Effects
Scutellarin has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis of ovarian and breast tumor cells in vitro . It also reduces the expression of BCL2, BAX, and fine cYTC, and inhibits apoptosis through a mitochondria-dependent pathway to treat diabetes-induced endothelial cell damage .
Molecular Mechanism
Scutellarin exerts its effects at the molecular level through various mechanisms. One mechanism of scutellarin’s antitumor action is to bind to TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells . It also regulates the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .
Temporal Effects in Laboratory Settings
The effects of scutellarin change over time in laboratory settings. For instance, scutellarin has been shown to have a protective effect on diabetes-induced endothelial cell damage and retinopathy .
Dosage Effects in Animal Models
The effects of scutellarin vary with different dosages in animal models. For example, in a mouse model of multiple sclerosis, scutellarin was administered at a dosage of 50 mg/kg/day .
Metabolic Pathways
Scutellarin is involved in various metabolic pathways. It has been shown to improve lipid metabolism by downregulating the level of serum triglyceride (TG), cholesterol (CHO), and low-density lipoprotein (LDL) and upregulating the level of high-density lipoprotein (HDL) .
Transport and Distribution
Scutellarin is transported and distributed within cells and tissues. It has been found to inhibit the hOATP1B3- and rOATP1B2-mediated transport of rosuvastatin .
Subcellular Localization
It is known that scutellarin can regulate the PI3K/AKT/mTOR signal pathway to attenuate inflammation, apoptosis, and oxidative responses .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La scutellarine peut être synthétisée par plusieurs réactions chimiques, notamment l'acétylation, l'aldolization, la cyclisation et l'hydrolyse . Une méthode efficace implique la synthèse de la scutellaréine, un métabolite in vivo de la this compound, à partir du 3,4,5-triméthoxyphénol avec un rendement élevé . Les conditions réactionnelles impliquent généralement l'utilisation d'acide sulfurique concentré et d'autres réactifs à des températures contrôlées .
Méthodes de production industrielle
La production industrielle de this compound implique souvent l'extraction à partir de sources naturelles telles que la Scutellaria baicalensis et l'Erigeron breviscapus . Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation pour obtenir de la this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La scutellarine subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l'acide sulfurique concentré, le peroxyde d'hydrogène et divers solvants organiques . Les conditions réactionnelles impliquent souvent des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent la scutellaréine et d'autres dérivés aux propriétés pharmacologiques modifiées .
Applications de recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Médecine : La this compound est utilisée dans le traitement des maladies cardiovasculaires, des maladies neurodégénératives, du diabète et du cancer.
Mécanisme d'action
La this compound exerce ses effets par le biais de multiples cibles moléculaires et voies. Elle module les voies de signalisation inflammatoire, l'expression des cytokines et inhibe les espèces réactives de l'oxygène . Dans le traitement du cancer, la this compound induit l'apoptose dans les cellules tumorales en se liant au récepteur du facteur de nécrose tumorale II dans les cellules T régulatrices associées à la tumeur . Elle inhibe également les effets angiogéniques induits par une forte concentration de glucose et une hypoxie dans les cellules endothéliales rétiniennes humaines par le biais de la voie des espèces réactives de l'oxygène/facteur inductible par l'hypoxie-1α/facteur de croissance de l'endothélium vasculaire .
Comparaison Avec Des Composés Similaires
La scutellarine est unique parmi les flavonoïdes en raison de sa large gamme d'activités pharmacologiques et de ses cibles moléculaires spécifiques. Les composés similaires comprennent :
Scutellaréine : Un métabolite in vivo de la this compound avec une absorption accrue et des effets protecteurs contre les lésions neuronales.
Hypéroside : Un flavonoïde aux propriétés antioxydantes et anti-inflammatoires, que l'on trouve couramment dans diverses plantes.
La this compound se démarque par son utilisation extensive en médecine traditionnelle chinoise et son large spectre d'effets thérapeutiques .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSISFGPUUYILV-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336184 | |
| Record name | Scutellarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27740-01-8, 116122-36-2 | |
| Record name | Scutellarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutellarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Breviscapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scutellarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCUTELLARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




